molecular formula C9H11Cl2F3N2 B13917582 2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride

2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride

Cat. No.: B13917582
M. Wt: 275.10 g/mol
InChI Key: XGDMQWBEEBNHMG-UHFFFAOYSA-N
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Description

2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopenta[b]pyridine ring, which is further modified with an amine group and stabilized as a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic trifluoromethylation of pyridine derivatives, which can be achieved using reagents such as Togni Reagent I . The reaction conditions often involve hydrosilylation followed by nucleophilic activation at moderate temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized catalytic systems to ensure high yields and purity. For example, the use of palladium-catalyzed amination reactions has been reported to be effective in synthesizing similar trifluoromethyl-substituted pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine stands out due to its specific structural features, such as the cyclopenta[b]pyridine ring and the presence of both trifluoromethyl and amine groups. These characteristics contribute to its unique chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H11Cl2F3N2

Molecular Weight

275.10 g/mol

IUPAC Name

2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride

InChI

InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)8-4-1-5-6(13)2-3-7(5)14-8;;/h1,4,6H,2-3,13H2;2*1H

InChI Key

XGDMQWBEEBNHMG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=CC(=N2)C(F)(F)F.Cl.Cl

Origin of Product

United States

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